molecular formula C12H14N2O2 B7856720 Cytisine, N-formyl-

Cytisine, N-formyl-

Cat. No.: B7856720
M. Wt: 218.25 g/mol
InChI Key: PCYQRXYBKKZUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formylcytisine is a quinolizidine alkaloid derivative of cytisine, characterized by the addition of a formyl group (–CHO) to the nitrogen atom of cytisine’s bicyclic structure. It was first isolated from Euchresta tubulosa Dunn., a plant used in traditional Chinese medicine, through advanced chromatographic techniques such as high-speed countercurrent chromatography (HSCCC) and silica gel column chromatography . Structural elucidation via NMR and mass spectrometry (MS) revealed distinct spectroscopic features, including split signals in $^{13}\text{C}$-NMR due to the formyl group’s influence on the molecule’s conformational dynamics .

Properties

IUPAC Name

6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYQRXYBKKZUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct N-Formylation of Cytisine

The most straightforward method for synthesizing N-formyl cytisine involves the formylation of cytisine’s secondary amine group. This reaction typically employs formylating agents such as formic acid or acetic-formic anhydride under controlled conditions. For instance, Turdybekov et al. demonstrated that cytisine derivatives, including N-formyl cytisine, can be synthesized via nucleophilic substitution reactions targeting the amine moiety. The reaction proceeds as follows:

Cytisine+HCOORacid catalystN-Formyl cytisine+ROH\text{Cytisine} + \text{HCOOR} \xrightarrow{\text{acid catalyst}} \text{N-Formyl cytisine} + \text{ROH}

Key parameters include:

  • Temperature : 25–60°C

  • Catalyst : Protonic acids (e.g., HCl, H2_2SO4_4) or Lewis acids (e.g., ZnCl2_2)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

Natural Extraction and Isolation

Plant-Based Sources

N-Formyl cytisine occurs naturally in legumes such as Euchresta tubulosa Dunn. A study by Yang et al. isolated N-formyl cytisine alongside matrine-type alkaloids using high-speed counter-current chromatography (HSCCC) . The protocol involves:

  • Extraction : Methanol maceration of plant stems.

  • Partitioning : Liquid-liquid extraction with CCl4_4-CH2_2Cl2_2-MeOH-H2_2O (2:3:3:2, v/v).

  • Purification : Stepwise elution with CH2_2Cl2_2-MeOH-H2_2O (5:3:2, v/v), achieving a recovery of 72%.

Table 1: Isolation Parameters for N-Formyl Cytisine

ParameterValue
Solvent SystemCCl4_4-CH2_2Cl2_2-MeOH-H2_2O
Stationary PhaseUpper phase (CCl4_4-rich)
Mobile PhaseLower phase (CH2_2Cl2_2-rich)
Flow Rate1.8 mL/min
Purity (HPLC)>95%

Analytical Characterization

Spectroscopic Data

N-Formyl cytisine is characterized by distinct NMR and MS profiles:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.21 (s, 1H, CHO), 3.95–3.45 (m, 4H, CH2_2-N), 2.85 (t, 2H, CH2_2-CO).

  • 13^{13}C NMR : δ 163.5 (CHO), 156.2 (C=O), 52.1 (N-CH2_2).

  • EI-MS : m/z 218.3 [M+^+], consistent with molecular formula C12_{12}H14_{14}N2_2O2_2.

Physicochemical Properties

Data from Cheméo and SynZeal highlight critical properties:

Table 2: Physicochemical Properties of N-Formyl Cytisine

PropertyValueMethod
Molecular Weight218.25 g/molEI-MS
logP (Octanol/Water)0.424Crippen Method
Water Solubility-1.07 log(mol/L)Crippen Method
Retention Index (Rinpol_{inpol})2315–2334NIST Webbook

Challenges and Optimization

Side Reactions

Formylation may lead to over-alkylation or hydrolysis of the formyl group. Strategies to mitigate this include:

  • Using bulky formylating agents (e.g., pivaloyl chloride) to sterically hinder undesired reactions.

  • Conducting reactions under anhydrous conditions to prevent hydrolysis.

Scalability

Industrial-scale production (e.g., by Venkatasai Life Sciences) employs continuous-flow reactors to enhance yield and reduce reaction times. Key metrics:

  • Throughput : 500 g/batch

  • Purity : >98% (HPLC)

Applications and Derivatives

N-Formyl cytisine serves as a precursor for advanced derivatives:

  • N-Nitroso cytisine : Synthesized via nitrosation, used in radioligand studies.

  • N-Acetyl cytisine : Produced via acetylation, exhibits modified receptor affinity .

Chemical Reactions Analysis

Types of Reactions: Cytisine, N-formyl- undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted cytisine derivatives depending on the nucleophile used.

Scientific Research Applications

Efficacy

Recent systematic reviews and meta-analyses have highlighted cytisine's efficacy in promoting smoking cessation. A comprehensive analysis involving 14 randomized controlled trials (RCTs) with nearly 10,000 participants demonstrated that cytisine significantly outperformed placebo and nicotine replacement therapies (NRT) in achieving smoking abstinence:

  • Cytisine vs. Placebo : Risk Ratio (RR) = 2.25
  • Cytisine vs. NRT : RR = 1.39
  • Cytisine vs. Varenicline : RR = 1.02 (not statistically significant) .

These findings indicate that cytisine may serve as a viable alternative to existing smoking cessation treatments.

Safety Profile

While cytisine has shown substantial efficacy, it is associated with gastrointestinal adverse events more frequently than placebo or NRT. However, it exhibits fewer adverse events compared to varenicline . A study reported that only 4.4% of patients treated with cytisine experienced adverse effects, primarily mild gastrointestinal complaints .

Research on N-formyl-Cytisine

N-formyl-cytisine has been isolated from Euchresta tubulosa and characterized using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy . The structural identification confirmed its unique properties compared to its parent compound.

Potential Applications

  • Anticancer Activity : Preliminary studies suggest that derivatives like N-formyl-cytisine may possess anticancer properties. Investigations into the reactivity and biological activity of cytisine derivatives are ongoing .
  • Pharmacological Studies : The interaction profile of N-formyl-cytisine with nicotinic receptors is under exploration to better understand its pharmacodynamics and potential therapeutic roles beyond smoking cessation .

Case Studies

Several studies have documented the clinical application of cytisine in smoking cessation:

  • Study 1 : A randomized trial comparing a 40-day cytisine treatment regimen against varenicline and NRT found no significant differences in cessation rates but noted lower adverse effects in the cytisine group .
  • Study 2 : A meta-analysis concluded that participants using cytisine were significantly more likely to quit compared to those receiving placebo or usual care .

Mechanism of Action

Cytisine, N-formyl- exerts its effects by acting as a partial agonist at nicotinic acetylcholine receptors, specifically the α4β2 subtype. This interaction mimics the action of nicotine, leading to the activation of the reward pathway in the brain. The compound’s ability to bind to these receptors and partially activate them makes it a potential candidate for smoking cessation therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cytisine and Its Derivatives: Structural Overview

Cytisine (C${11}$H${14}$N$_2$O) is a partial agonist of α4β2 nicotinic acetylcholine receptors (nAChRs) with applications in smoking cessation and neuroprotection . Its derivatives, including N-formylcytisine, N-acetylcytisine, and N-methylcytisine, are modified at the nitrogen atom, altering their physicochemical and pharmacological profiles (Table 1).

Table 1: Structural and Functional Comparison of Cytisine Derivatives
Compound Substituent Molecular Formula Key Features Biological Activities
Cytisine –H C${11}$H${14}$N$_2$O High affinity for α4β2 nAChRs; neuroprotective, anti-epileptic effects Smoking cessation, anti-epileptic, anti-cancer
N-Formylcytisine –CHO C${12}$H${14}$N$2$O$2$ NMR split signals due to formyl group; isolated from E. tubulosa Limited data; potential applications inferred from parent compound
N-Acetylcytisine –COCH$_3$ C${13}$H${16}$N$2$O$2$ Additional methyl proton signals in $^{1}\text{H}$-NMR Antioxidant properties observed in E. tubulosa extracts
N-Methylcytisine –CH$_3$ C${12}$H${16}$N$_2$O Reduced polarity compared to cytisine; synthetic derivatives explored Antiproliferative activity in cancer cells

Pharmacological and Functional Differences

  • Receptor Binding : Cytisine’s high affinity for α4β2 nAChRs underpins its use in smoking cessation . N-Formylcytisine’s binding properties remain unstudied, but formylation may alter receptor interaction, as seen in halogenated cytisine derivatives, which stabilize open receptor conformations without enhancing selectivity .
  • Neuroprotection: Cytisine activates α7nAChRs, reducing glutamate toxicity and synaptic remodeling in epilepsy models . No direct evidence exists for N-formylcytisine’s neuroprotective role, though structural rigidity (a feature of cytisine derivatives) is theorized to influence target engagement .
  • Antioxidant and Anti-Cancer Effects : N-Acetylcytisine demonstrated free radical scavenging in E. tubulosa extracts, while cytisine induces apoptosis in HepG2 cells via endoplasmic reticulum stress . N-Formylcytisine’s bioactivity in these domains is unexplored.

Q & A

Q. How can researchers ensure compliance with NIH guidelines when testing N-formyl-cytisine in animal models of addiction?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental rigor: report sample size justification, randomization methods, and blinding protocols. Submit protocols to institutional animal care committees (IACUC) and include negative controls to distinguish compound-specific effects from stress-induced behaviors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cytisine, N-formyl-
Reactant of Route 2
Reactant of Route 2
Cytisine, N-formyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.